3-formyl-1-methyl-1H-indole-4-carboxylic acid
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Description
“3-formyl-1-methyl-1H-indole-4-carboxylic acid” is a chemical compound with the CAS Number: 1019117-17-9 . It has a molecular weight of 203.2 and its IUPAC name is 3-formyl-1-methyl-1H-indole-4-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “3-formyl-1-methyl-1H-indole-4-carboxylic acid” is C11H9NO3 . Its average mass is 203.194 Da and its monoisotopic mass is 203.058243 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-formyl-1-methyl-1H-indole-4-carboxylic acid” are not detailed in the retrieved data, indole derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-formyl-1-methyl-1H-indole-4-carboxylic acid” include a molecular weight of 203.2 . More specific properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Application in Cancer Treatment
Scientific Field
Medical and Pharmaceutical Research
Summary of the Application
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential therapeutic applications .
Methods of Application
The specific methods of application would depend on the type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation, in a manner similar to other cancer drugs .
Results or Outcomes
While the specific outcomes would depend on the individual patient and the type of cancer, research has shown that indole derivatives can have a significant impact on cancer cells .
Application in Microbial Treatment
Scientific Field
Summary of the Application
Indole derivatives have also been found to be effective in treating various types of microbial infections . They have been shown to have various biologically vital properties that make them effective in this regard .
Methods of Application
As with the cancer treatment application, the specific methods of application would depend on the type of microbial infection being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
Research has shown that indole derivatives can be effective in treating various types of microbial infections .
Application in Synthesis of Other Compounds
Scientific Field
Summary of the Application
“3-formyl-1-methyl-1H-indole-4-carboxylic acid” can be used as a reactant for the preparation of other compounds, such as EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .
Methods of Application
The specific methods of application would depend on the compound being synthesized. Typically, these compounds would be used in a chemical reaction under controlled conditions to produce the desired product .
Results or Outcomes
The specific outcomes would depend on the compound being synthesized. However, the use of “3-formyl-1-methyl-1H-indole-4-carboxylic acid” as a reactant can enable the synthesis of a variety of different compounds .
Application in Antiviral Treatment
Scientific Field
Summary of the Application
Indole derivatives have been found to possess antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
Methods of Application
The specific methods of application would depend on the type of virus being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
Research has shown that indole derivatives can be effective in inhibiting the replication of various viruses .
Application in Anti-Inflammatory Treatment
Scientific Field
Summary of the Application
Indole derivatives have been found to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases .
Methods of Application
The specific methods of application would depend on the type of inflammatory disease being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
Research has shown that indole derivatives can be effective in reducing inflammation .
Application in Antimycobacterial Treatment
Summary of the Application
A series of 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth . The top hit compounds were active against multidrug-resistant strains, without cross-resistance with first-line drugs .
Methods of Application
The specific methods of application would depend on the type of Mycobacterium tuberculosis strain being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
The 3-phenyl-1H-indole showed no genotoxicity signals. Finally, time-kill and pharmacodynamic model analyses demonstrated that this compound has bactericidal activity at concentrations close to the Minimum Inhibitory Concentration, coupled with a strong time-dependent behavior .
Application in Anti-HIV Treatment
Summary of the Application
Indole derivatives have been found to possess anti-HIV properties . They can inhibit the replication of HIV, making them potential candidates for the development of new anti-HIV drugs .
Methods of Application
The specific methods of application would depend on the type of HIV being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
Research has shown that indole derivatives can be effective in inhibiting the replication of HIV .
Application in Antioxidant Treatment
Scientific Field
Summary of the Application
Indole derivatives have been found to possess antioxidant properties . They can neutralize free radicals, making them potential candidates for the treatment of diseases caused by oxidative stress .
Methods of Application
The specific methods of application would depend on the type of disease being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
Research has shown that indole derivatives can be effective in neutralizing free radicals .
Application in Antidiabetic Treatment
Scientific Field
Summary of the Application
Indole derivatives have been found to possess antidiabetic properties . They can regulate blood sugar levels, making them potential candidates for the treatment of diabetes .
Methods of Application
The specific methods of application would depend on the type of diabetes being treated. These compounds would typically be administered as part of a pharmaceutical formulation .
Results or Outcomes
Research has shown that indole derivatives can be effective in regulating blood sugar levels .
properties
IUPAC Name |
3-formyl-1-methylindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-7(6-13)10-8(11(14)15)3-2-4-9(10)12/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFWEFONCCXCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC=C21)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1-methyl-1H-indole-4-carboxylic acid |
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